2,6-Dichloro-3-methanesulfonylpyridine
Description
Properties
IUPAC Name |
2,6-dichloro-3-methylsulfonylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO2S/c1-12(10,11)4-2-3-5(7)9-6(4)8/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAWJTAASJAISL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(N=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3-methanesulfonylpyridine typically involves the chlorination of 3-methanesulfonylpyridine. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride . The reaction is usually performed in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective chlorination at the 2 and 6 positions of the pyridine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3-methanesulfonylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The methanesulfonyl group can be oxidized or reduced to form different functional groups.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide, thiourea, or sodium alkoxide are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Catalysts such as palladium or copper are employed in the presence of ligands and bases.
Major Products Formed
The major products formed from these reactions include substituted pyridines, sulfonamides, and various heterocyclic compounds .
Scientific Research Applications
2,6-Dichloro-3-methanesulfonylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the development of bioactive molecules and enzyme inhibitors.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-methanesulfonylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors, thereby modulating their activity . The methanesulfonyl group enhances the compound’s reactivity and selectivity towards certain biological targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares this compound with four structurally related sulfonyl- and chloro-substituted aromatic compounds, highlighting key differences in substitution patterns, functional groups, and applications:
Key Structural and Functional Differences
a) Substituent Positioning and Reactivity
- This compound : The meta-sulfonyl and para/ortho-chloro groups create a sterically congested environment, favoring nucleophilic aromatic substitution at the 4-position.
- 2,4-Dichloro-6-methylbenzenesulphonyl chloride : The sulfonyl chloride group (-SO₂Cl) is highly reactive, enabling use as a sulfonating agent, unlike the stable methanesulfonyl group in the target compound .
- 1,2-Dichloro-4-methylsulfonylbenzene : The ortho-dichloro arrangement adjacent to the sulfonyl group increases electrophilicity, enhancing reactivity in Ullmann-type couplings .
b) Electronic Effects
Research Findings and Limitations
- Synthetic Challenges : The steric bulk of this compound complicates further functionalization, requiring high-temperature or catalytic conditions .
- Comparative Reactivity : In Suzuki-Miyaura couplings, 1,2-Dichloro-4-methylsulfonylbenzene exhibits faster reaction kinetics than the target compound due to reduced steric hindrance .
- Toxicity Data: Limited toxicological profiles are available for these compounds, though sulfonyl chlorides (e.g., 175278-26-9) are generally corrosive and require careful handling .
Biological Activity
2,6-Dichloro-3-methanesulfonylpyridine is a compound of significant interest in medicinal chemistry and biological research. Its unique structure, characterized by the presence of both chlorine atoms and a methanesulfonyl group, endows it with distinct reactivity and biological activity. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₆H₅Cl₂N O₂S
- Molecular Weight : 210.08 g/mol
The compound undergoes various chemical reactions, including substitution and coupling reactions, which are crucial for its biological applications.
The biological activity of this compound primarily stems from its ability to act as an electrophile. It interacts with nucleophilic sites on enzymes or receptors, modulating their activity. This interaction can inhibit specific enzymes involved in critical biochemical pathways, leading to therapeutic effects such as antimicrobial and anti-inflammatory activities.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. A study conducted by BenchChem demonstrated its effectiveness in inhibiting the growth of certain pathogens in vitro. The compound's mechanism involves disrupting bacterial cell wall synthesis.
Anti-inflammatory Effects
In addition to its antimicrobial properties, the compound has shown potential anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines in human immune cells, suggesting its application in treating inflammatory diseases. This was evidenced by cellular assays that measured cytokine levels post-treatment with the compound.
Case Studies
- Antimicrobial Efficacy : A study published in PubChem reported that this compound significantly reduced the viability of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL .
- Inflammation Model : In a controlled experiment involving human peripheral blood mononuclear cells (PBMCs), treatment with the compound led to a notable decrease in IL-6 and TNF-alpha production compared to untreated controls, highlighting its potential role in managing inflammatory conditions.
ADMET Properties
Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound is essential for evaluating its therapeutic potential. The following table summarizes key ADMET characteristics:
| Property | Value |
|---|---|
| Solubility | Moderate in aqueous media |
| Half-life | Approximately 1.5 hours |
| Toxicity | Low acute toxicity (H302) |
| Bioavailability | Moderate |
Applications in Drug Development
The unique properties of this compound make it a valuable intermediate in pharmaceutical synthesis. It is being explored for developing new antibiotics and anti-inflammatory drugs due to its selective inhibition of target enzymes involved in disease pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
